1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
Description
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-11-5-6-13-17(7-11)27-19(21-13)22-8-12(9-22)25-18(23)16-10-24-14-3-1-2-4-15(14)26-16/h1-7,12,16H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZFQDFAPBKHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Electronic Properties
- Target Compound : The fluorinated thiazole and ester groups may enhance lipophilicity and metabolic stability. The azetidine ring reduces steric hindrance compared to bulkier heterocycles (e.g., piperazine in ).
- OLED Materials : Phenanthroimidazole derivatives () exhibit deep blue emission (435 nm) due to extended conjugation, whereas the target compound’s carboxylate ester may limit π-system delocalization.
ADMET and Drug-Likeness
- Target Compound : Predicted to comply with Lipinski’s rules (oral bioavailability) and moderate synthetic accessibility .
- Comparators : Thiazoline derivatives () and imidazolidine-triones () likely share similar ADMET profiles due to aromatic/heterocyclic cores, though substituents (e.g., nitro groups in ) may affect toxicity.
Key Research Findings and Gaps
- Structural Insights : The 6-fluorobenzo[d]thiazole and dihydrobenzo[b][1,4]dioxine groups are recurrent in bioactive and functional materials, but the azetidine moiety in the target compound is unique among the evidence.
- Unresolved Questions: Limited data exist on the target compound’s biological activity, solubility, or stability. Comparative studies with piperazine/imidazole analogs () could clarify its advantages.
- Contradictions : While dihydrobenzo[b][1,4]dioxine derivatives are versatile (e.g., OLEDs vs. enzyme inhibitors), the target compound’s dual fluorothiazole and carboxylate groups may limit application specificity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via multi-step reactions involving fluorinated benzothiazole precursors and azetidine intermediates. For example:
- Step 1 : Coupling of 6-fluorobenzo[d]thiazole-2-carboxylic acid derivatives with azetidin-3-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the azetidine-thiazole core .
- Step 2 : Esterification of the azetidine hydroxyl group with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Critical parameters include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and temperature control (0–25°C) to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the azetidine ring protons (δ 3.5–4.5 ppm), fluorobenzo-thiazole aromatic protons (δ 7.2–8.1 ppm), and dioxine methylene groups (δ 4.2–4.8 ppm). The fluorine atom induces splitting in adjacent proton signals .
- IR Spectroscopy : Key peaks include C=O (ester, ~1720 cm⁻¹), C-F (1120–1250 cm⁻¹), and C-S (thiazole, ~680 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the dioxine-carboxylate moiety (Δm/z ~180) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorinated benzothiazoles often show enhanced membrane penetration .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Compare with non-fluorinated analogs to assess fluorine’s role .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products like regioisomers or hydrolyzed esters?
- Methodological Answer :
- By-Product Mitigation : Use protecting groups (e.g., tert-butyl for carboxylates) during esterification. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
- Purification : Employ gradient column chromatography (SiO₂, hexane → EtOAc) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound from regioisomers .
Q. How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Fluorine’s electronegativity may cause anisotropic effects in NMR. Use ¹⁹F NMR to confirm fluorine position and coupling constants .
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous fluorobenzothiazoles .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorobenzo-thiazole and dioxine moieties?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varying substituents : Replace fluorine with Cl/CH₃ at the 6-position to assess electronic effects .
- Scaffold hopping : Substitute dioxine with benzofuran or tetrahydrofuran to evaluate ring flexibility .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, fluorine at the 6-position enhances antimicrobial activity by 2–3-fold compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
